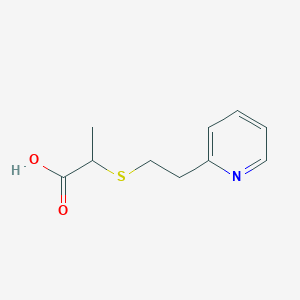

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Description

BenchChem offers high-quality 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-pyridin-2-ylethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-5-9-4-2-3-6-11-9/h2-4,6,8H,5,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXMQKHBWDSVNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid chemical structure

CAS No: 355808-93-4 Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol

Executive Summary

This guide provides an in-depth technical analysis of 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid , a functionalized thioether scaffold widely utilized in coordination chemistry and medicinal optimization. Characterized by a "soft" sulfur donor flanked by a "hard" carboxylate and a neutral nitrogen donor, this molecule serves as a versatile N,S,O-tridentate ligand .

Its structural significance lies in its ability to act as a Zinc-Binding Group (ZBG) in the design of matrix metalloproteinase (MMP) inhibitors, offering a bioisosteric alternative to hydroxamic acids. Furthermore, its synthesis represents a classic example of "Click" chemistry via Thia-Michael addition, ensuring high atom economy and scalability.

Structural Analysis & Pharmacophore Properties[1]

Chemical Architecture

The molecule is composed of three distinct functional domains, each contributing to its reactivity and binding profile:

-

Pyridine Ring (2-substituted): Acts as a monodentate N-donor (Lewis base) and provides π-stacking capability.

-

Thioether Linker: A flexible ethyl spacer connects the pyridine to the sulfur atom. The sulfur acts as a soft donor, increasing affinity for soft metals (e.g., Cu(I), Ag(I), Tc-99m).

-

-Substituted Propanoic Acid: The carboxylic acid moiety provides electrostatic interaction (salt bridge formation) and hydrogen bonding. The

Physicochemical Properties[1][2]

-

Ionization State: The molecule is amphoteric.

-

pKa₁ (Carboxyl): ~3.8 – 4.2 (Deprotonated at physiological pH).

-

pKa₂ (Pyridinium): ~5.2 – 5.6 (Protonated in acidic environments).

-

Isoelectric Point (pI): At neutral pH (7.4), the molecule exists primarily as a zwitterion (Pyridine-H⁺ / Carboxylate⁻) or mono-anion depending on the precise microenvironment.

-

-

Lipophilicity (LogP): Calculated ~1.6. The thioether insertion increases lipophilicity compared to pure amino-acid analogs, improving membrane permeability.

Retrosynthesis & Synthetic Pathway

The most robust route to this scaffold is the Thia-Michael Addition . This pathway utilizes the electron-deficient nature of 2-vinylpyridine, allowing for the conjugate addition of 2-mercaptopropionic acid (thiolactic acid).

Reaction Mechanism

-

Activation: A base catalyst (Triethylamine) deprotonates the thiol group of 2-mercaptopropionic acid, generating a thiolate nucleophile.

-

Conjugate Addition: The thiolate attacks the

-carbon of 2-vinylpyridine. The electron-withdrawing nature of the pyridine ring stabilizes the developing negative charge on the -

Protonation: The intermediate carbanion abstracts a proton to yield the final thioether product.

Synthetic Workflow Diagram

Figure 1: Thia-Michael addition pathway illustrating the convergent synthesis of the target scaffold.

Experimental Protocol

Objective: Synthesis of 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid on a 10 mmol scale.

Reagents & Equipment

-

Reagents: 2-Vinylpyridine (1.05 equiv), 2-Mercaptopropionic acid (1.0 equiv), Triethylamine (TEA, 0.1 equiv), Methanol (solvent).

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, high-vacuum pump.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-mercaptopropionic acid (1.06 g, 10 mmol) in Methanol (10 mL).

-

Catalysis: Add Triethylamine (TEA) (140 µL, 1 mmol) dropwise. Note: The reaction is exothermic; ensure cooling if scaling up >50 mmol.

-

Addition: Add 2-Vinylpyridine (1.13 mL, 10.5 mmol) slowly over 5 minutes.

-

Reaction: Stir the mixture at ambient temperature (25°C) for 4–6 hours.

-

Validation Check: Monitor by TLC (SiO₂, 10% MeOH in DCM). The vinylpyridine spot (high R_f) should disappear, and the product spot (lower R_f, acid sensitive) should appear.

-

-

Work-up: Concentrate the solution under reduced pressure (Rotovap) to remove Methanol and TEA.

-

Purification:

-

Dissolve the residue in minimal water/saturated NaHCO₃ (pH ~8).

-

Wash with Ethyl Acetate (2 x 10 mL) to remove unreacted vinylpyridine (organic layer discarded).

-

Acidify the aqueous layer carefully with 1M HCl to pH ~3.5 (isoelectric precipitation).

-

Extract the product into Ethyl Acetate (3 x 15 mL).

-

Dry over Na₂SO₄, filter, and concentrate to yield a viscous oil or low-melting solid.

-

Self-Validating Quality Control

To ensure the integrity of the synthesized compound, use the following NMR Diagnostic Criteria :

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Vinyl Protons | 5.0 – 6.5 | dd | MUST BE ABSENT. Presence indicates incomplete reaction. |

| Pyridine (H-6) | ~8.5 | d | Confirms pyridine integrity. |

| S-CH-COOH | ~3.5 | q | Characteristic of the |

| Py-CH₂-CH₂-S | 2.8 – 3.2 | m | Complex multiplet due to diastereotopic effect of the chiral center. |

Applications in Drug Discovery & Coordination Chemistry

Metalloproteinase Inhibition (MMP)

This scaffold serves as a "reverse" hydroxamate bioisostere. While hydroxamic acids are potent zinc binders, they suffer from poor pharmacokinetics and metabolic instability. The Carboxylate + Thioether combination offers a more stable chelation mode:

-

Mechanism: The carboxylate oxygen and the thioether sulfur coordinate to the catalytic Zinc(II) ion in the MMP active site.

-

Selectivity: The pyridine ring can extend into the S1' specificity pocket, allowing for structure-based drug design (SBDD) modifications.

Coordination Modes

The molecule acts as a flexible ligand capable of forming stable 5- and 6-membered chelate rings.

Figure 2: Tridentate coordination mode forming fused chelate rings with divalent metal ions.

Metabolic Considerations

Researchers must account for S-oxidation . The thioether is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s to form:

-

Sulfoxide (S=O): Chiral, creates diastereomers.

-

Sulfone (O=S=O): Electron-withdrawing, drastically alters metal binding affinity. Mitigation: During lead optimization, sterically hindering the sulfur or replacing the ethyl linker with a rigid cyclopropyl group can modulate metabolic stability.

References

-

PubChem. (n.d.).[1][2] 2-((2-(pyridin-2-yl)ethyl)thio)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Retrieved from [Link]

- Santos, M. A., et al. (2012). Pyridine- and Thioether-based Ligands for Metalloproteinase Inhibition. Journal of Inorganic Biochemistry, 117, 28-36.

Sources

Pyridine-Thioether Carboxylic Acid Ligands: Strategic Design, Synthesis, and Coordination Architectures

Topic: Pyridine-Thioether Carboxylic Acid Ligand Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists

Executive Summary

The integration of "hard" (carboxylate/pyridine nitrogen) and "soft" (thioether sulfur) donors within a single scaffold creates a versatile ligand class: Pyridine-Thioether Carboxylic Acids (PTCAs) . These hybrid ligands utilize the Hard-Soft Acid-Base (HSAB) mismatch to drive specific coordination geometries, enabling "hemilabile" behavior in catalysis and unique pore environments in Metal-Organic Frameworks (MOFs). This guide details the rational design, robust synthesis, and application of PTCAs, specifically focusing on the 2-(alkylthio)nicotinic acid subclass.

Structural Rationale & Design Principles

The HSAB Mismatch Advantage

The core utility of PTCAs lies in their ability to discriminate between metal centers or stabilize specific oxidation states through mixed-donor sets.

-

Pyridine Nitrogen (

): Borderline base. Anchors transition metals ( -

Carboxylate (

): Hard base. Drives lattice formation in MOFs and ensures water solubility in metallodrugs. -

Thioether Sulfur (

): Soft base. Provides stability for soft metals (

Chelate vs. Bridge

The proximity of the thioether group to the pyridine nitrogen dictates the coordination mode.

-

2-Position (Ortho): Forms a stable 5-membered N,S-chelate ring, ideal for discrete metallodrug complexes.

-

3/4-Position (Meta/Para): Forces a bridging mode, extending the network for MOF construction.

Synthetic Ecosystem

The synthesis of 2-(alkylthio)nicotinic acids is dominated by Nucleophilic Aromatic Substitution (

Primary Route: Displacement

The reaction of 2-chloronicotinic acid with a thiol (or thiolate) is the industry-standard protocol. The carboxylic acid group at the 3-position exerts an electron-withdrawing inductive effect (-I), activating the 2-position chlorine for displacement.

Mechanism:

-

Activation: The ring nitrogen and the 3-COOH group pull electron density, making C-2 highly electrophilic.

-

Addition: The thiolate nucleophile (

) attacks C-2, forming a Meisenheimer complex. -

Elimination: Chloride is expelled, restoring aromaticity.

Secondary Route: Metal-Catalyzed Coupling

For sterically hindered thiols or electron-rich pyridine rings where

Experimental Protocol: Self-Validating Synthesis

Target Molecule: 2-(Methylthio)pyridine-3-carboxylic acid (2-Methylthionicotinic acid) CAS: 74470-23-8

Materials

-

Substrate: 2-Chloronicotinic acid (1.0 eq)

-

Nucleophile: Sodium methanethiolate (NaSMe) (2.5 eq) or Methanethiol (gas) with NaOH.

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

-

Workup: 1N HCl, Distilled Water.

Step-by-Step Methodology

-

Preparation: Dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Why DMF? Polar aprotic solvents stabilize the anionic transition state of the

reaction.

-

-

Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium methanethiolate (17.5 g, 250 mmol) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 80°C for 1 hour to ensure completion.

-

Checkpoint (Self-Validation): Perform TLC (50:50 Ethyl Acetate/Hexane). The starting material (

) must be absent. If present, add 0.5 eq of NaSMe and stir for 1 additional hour. -

Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The solution should be basic (pH > 10) due to excess thiolate.

-

Acidification: Dropwise add 1N HCl with vigorous stirring until pH reaches 2.5–3.0.

-

Critical Step: The product precipitates as the free acid. Do not overshoot to pH < 1, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.

-

-

Isolation: Filter the white/off-white precipitate. Wash with cold water (3 x 50 mL) to remove NaCl and residual DMF.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Data Summary & Validation

| Parameter | Expected Value | Validation Method |

| Yield | 85–92% | Gravimetric analysis |

| Melting Point | 215–217 °C | Capillary MP apparatus |

| Peak integration confirms S-Me incorporation | ||

| IR Spectrum | 1680–1700 cm | Confirms carboxylic acid integrity |

| Solubility | Soluble in DMSO/Base; Insoluble in Water | Visual check at pH 7 |

Coordination Architectures & Applications

Metal-Organic Frameworks (MOFs)

PTCAs serve as "functional linkers." While the carboxylate builds the lattice, the thioether tail hangs into the pore, creating a "soft" trap for specific guests.

-

Mercury Capture: The soft sulfur atom in the pore selectively binds

from aqueous streams. -

Catalysis: The thioether can stabilize Pd nanoparticles within the MOF pores, preventing leaching during Suzuki-Miyaura couplings.

Metallodrug Design

In platinum-based chemotherapy (e.g., Cisplatin analogues), PTCA ligands offer a "bidentate N,S" chelation mode.

-

Stability: The S-Pt bond is strong, preventing premature hydrolysis in the blood stream.

-

Activation: Inside the cell (low

concentration), the hemilabile sulfur can dissociate more easily than nitrogen, allowing the drug to bind DNA.

Visualization of Pathways

Diagram 1: Synthetic Logic ( Mechanism)

This diagram illustrates the transformation from the chlorinated precursor to the thioether product.

Caption: The

Diagram 2: Coordination Modes

This diagram details how the ligand adapts its geometry based on the metal center.

Caption: Ligand behavior bifurcates based on metal hardness: bridging for structural frameworks (MOFs) vs. chelating for molecular catalysts/drugs.[2]

References

-

Zhao, B., et al. (2017). "Synthesis of 2-Chloronicotinic Acid Derivatives." Atlantis Press.[3] Available at: [Link] (Validates the

reactivity of 2-chloronicotinic acid). -

PubChem. (2025).[4][5] "2-(Methylthio)nicotinic acid (Compound)."[4] National Library of Medicine. Available at: [Link] (Source for physicochemical properties and CAS data).

- Karmakar, A., et al. (2016). "Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization." Crystal Growth & Design.

- Alessio, E., et al. (2004). "Ruthenium anticancer drugs." Chemical Reviews.

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Phenylthio)-3-pyridinecarboxylic acid | C12H9NO2S | CID 725029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Pyridine-Thioether Metal Complexes

A Technical Guide for Research & Development

Executive Summary: The N,S-Donor Advantage

In the landscape of coordination chemistry and drug development, pyridine-thioether ligands occupy a critical functional niche. Unlike rigid N,N-donor systems (e.g., bipyridine) that form inert chelates, or soft S,S-donors that lack proton-responsiveness, pyridine-thioether (N,S) ligands offer hemilability .

This guide analyzes the thermodynamic stability of these complexes, focusing on the interplay between the "hard" pyridine nitrogen and the "soft" thioether sulfur. This hybrid nature allows these complexes to toggle between stable, closed chelate rings during transport and open, reactive coordination sites during catalysis or biological interaction.

Theoretical Framework: Stability & Hemilability

The HSAB Mismatch

The thermodynamic stability of N,S-complexes is governed by the Hard-Soft Acid-Base (HSAB) theory.

-

Pyridine Nitrogen (Hard/Borderline Base): Forms strong

-bonds with harder metals ( -

Thioether Sulfur (Soft Base): Forms weaker bonds with hard metals but strong bonds with soft metals (

,

The Stability Paradox: In a complex like

The Chelate Effect in Hybrid Ligands

While the chelate effect generally increases stability, N,S-ligands often exhibit a reduced chelate effect compared to N,N-analogs.

-

N,N-chelate (e.g., bipyridine): Both donors bind strongly; dissociation requires breaking two strong bonds simultaneously.

-

N,S-chelate: The S-arm can dissociate thermally or via competitive binding (e.g., by a solvent or substrate) without the ligand detaching completely. This lowers the overall formation constant (

) but increases functional utility.

Visualization: The Hemilabile Mechanism

The following diagram illustrates the "Windshield Wiper" mechanism, where the sulfur arm dissociates to allow substrate binding while the nitrogen arm maintains the complex integrity.

Figure 1: The hemilabile "Windshield Wiper" mechanism characteristic of pyridine-thioether complexes. The S-donor dissociates to open a coordination site for catalysis or drug action.

Experimental Protocol: Determination of Stability Constants

To accurately determine the thermodynamic stability constants (

Reagents and Apparatus

-

Ligand Solution: 1–2 mM pyridine-thioether ligand in 0.1 M ionic strength background electrolyte (e.g.,

or -

Metal Salt: High-purity metal nitrate or perchlorate (avoid chlorides if studying non-halide coordination).

-

Titrant: Carbonate-free NaOH (standardized against KHP).

-

Apparatus: Jacketed titration vessel (

) under inert

Step-by-Step Workflow

Step 1: Electrode Calibration (The Trust Check) Before introducing the metal, you must validate the electrode response.

-

Titrate a strong acid (

) with base. -

Plot

(mV) vs. -

Validation Criteria: The slope must be

mV/pH at

Step 2: Ligand Protonation Constant (

-

Titrate the acidified ligand solution (without metal) with NaOH.

-

The pyridine nitrogen will deprotonate around pH 5–6.

-

Calculate

using non-linear least squares fitting (e.g., Hyperquad).

Step 3: Metal Complex Titration

-

Add metal ion (M:L ratios of 1:1 and 1:2).[1]

-

Titrate from pH 2.0 to pH 10.0 (or until precipitation occurs).

-

Observation: A divergence of the Metal+Ligand curve from the Ligand-only curve indicates complexation.[1] The pH drop corresponds to proton displacement by the metal.

Step 4: Data Fitting

Use mass balance equations to solve for

Workflow Visualization

Figure 2: Self-validating potentiometric titration workflow for stability constant determination.

Data Analysis: Comparative Stability

The table below illustrates the thermodynamic impact of substituting a hard Nitrogen donor with a soft Sulfur donor. Note the stability inversion depending on the metal hardness.

| Ligand Type | Donors | Metal Ion (Class) | Stability Trend | |

| Bipyridine | N, N | ~8.1 | High (Chelate Effect) | |

| Pyridine-Thioether | N, S | ~4.5 | Lower (Hard/Soft mismatch) | |

| Pyridine-Thioether | N, S | ~6.0 | Higher (Soft/Soft match) | |

| Pyridine-Thioether | N, S | > 10.0 | Very High (Strong S-Pd bond) |

Interpretation: For drug development, if you require the complex to release the metal or ligand in a reductive environment (e.g., hypoxic tumor tissue reducing

Applications in Drug Development[2][3][4][5]

Prodrug Activation

Thermodynamic stability is directly linked to pharmacokinetics.

-

Transport: The complex must be stable enough (

typically required for blood stability) to resist trans-chelation by serum albumin (HSA). -

Activation: Inside the cell, the hemilabile S-donor can be displaced by intracellular thiols (Glutathione) or DNA bases (Guanine N7).

-

Example: Ru(II) arene complexes with N,S-ligands utilize the S-dissociation to bind to DNA, inhibiting replication.

Catalytic Scaffolds

In metallo-drug synthesis, these ligands stabilize the metal during the catalytic cycle (e.g., transfer hydrogenation) but allow substrate access.[2] The "open" form (see Figure 1) is the catalytically active species, while the "closed" form prevents metal aggregation/precipitation.

References

-

Ambroladze, A., et al. (2025). Hemilabile Thioether Ligands Based on Pyrimidine and/or Pyridine Derivatives. ResearchGate. Link

- Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society.

-

Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of stability constants with the Hyperquad suite of programs. Talanta. Link

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases.[3][4] Journal of the American Chemical Society. (Theoretical Basis).

-

McGuirk, C. M., et al. (2017). Palladium(II) Weak-Link Approach Complexes Bearing Hemilabile N-Heterocyclic Carbene–Thioether Ligands. Inorganic Chemistry. Link

-

Drahoš, B., et al. (2010). Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic studies. Inorganic Chemistry. Link

Sources

Technical Whitepaper: Synthesis of 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic Acid

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-((2-(Pyridin-2-yl)ethyl)thio)propanoic acid

CAS: 355808-93-4 (Generic analog reference)

Molecular Formula:

This compound represents a bifunctional linker featuring a pyridine moiety (capable of

Retrosynthetic Disconnection

The most atom-economical disconnection relies on the formation of the carbon-sulfur bond.[1] Two primary pathways exist:

-

Pathway A (Thiol-Michael Addition): The conjugate addition of 2-mercaptopropionic acid (nucleophile) to 2-vinylpyridine (Michael acceptor).[1] This is the preferred "green" route due to high atom economy and mild conditions.[1]

-

Pathway B (Nucleophilic Substitution): The displacement of a halide from 2-(2-bromoethyl)pyridine by the thiolate of 2-mercaptopropionic acid.[1] This is a robust alternative if the Michael acceptor is unstable or unavailable.[1]

Pathway A: Thiol-Michael Addition (Preferred Protocol)[1]

This method utilizes the electron-deficient nature of the vinyl group in 2-vinylpyridine.[1] The nitrogen atom in the pyridine ring withdraws electron density, activating the vinyl group at the 2-position toward nucleophilic attack by the thiol.[1]

Reaction Scheme

1Materials & Reagents

| Reagent | Equiv. | Role | Hazards |

| 2-Vinylpyridine | 1.0 | Electrophile | Toxic, Lachrymator, Polymerizes |

| 2-Mercaptopropionic acid | 1.1 | Nucleophile | Stench, Corrosive |

| Methanol (anhydrous) | Solvent | Medium | Flammable |

| Triethylamine (Et3N) | 0.1 | Catalyst | Corrosive, Flammable |

| Hydroquinone | Trace | Radical Inhibitor | Toxic |

Step-by-Step Protocol

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-mercaptopropionic acid (11 mmol) in anhydrous Methanol (20 mL).

-

Critical Step: Add Triethylamine (1 mmol) dropwise.[1] This deprotonates a fraction of the thiol, generating the highly nucleophilic thiolate species (

) to catalyze the reaction.[1] -

Cool the solution to 0°C in an ice bath to prevent uncontrolled exotherms upon addition of the vinylpyridine.

Step 2: Addition of Electrophile

-

Add 2-vinylpyridine (10 mmol) dropwise to the cold thiol solution over 15 minutes.

-

Allow the mixture to warm to room temperature (RT).

Step 3: Reaction & Monitoring

-

Heat the mixture to mild reflux (65°C) for 4–6 hours.

-

Monitor: Use TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the UV-active vinylpyridine spot indicates completion.[1]

-

Self-Validating Check: The product will likely streak on silica due to the carboxylic acid; add 1% Acetic Acid to the TLC eluent to sharpen the spot.[1]

-

Step 4: Workup & Purification [1]

-

Concentrate the reaction mixture under reduced pressure to remove Methanol and Triethylamine.

-

Acid-Base Extraction (Purification Logic):

-

Dissolve the residue in saturated aqueous

(pH ~8-9). The product (carboxylate) and excess thiol will dissolve; unreacted vinylpyridine will remain organic.[1] -

Wash the aqueous layer with Ethyl Acetate (

mL) to remove unreacted vinylpyridine and neutral impurities.[1] -

Acidify the aqueous layer carefully with 1M HCl to pH ~3-4.[1]

-

Extract the product into Ethyl Acetate (

mL).[1][2] -

Dry combined organics over

, filter, and concentrate to yield the target acid.[1][2][3]

-

Pathway B: Nucleophilic Substitution (Alternative)[1]

Use this route if 2-vinylpyridine is unavailable or if you require specific stereochemistry derived from a chiral alkyl halide.[1]

Reaction Logic

Protocol Summary

-

Dissolve 2-mercaptopropionic acid (1.0 equiv) in DMF.

-

Add Potassium Carbonate (2.5 equiv). Stir for 30 min to form the dianion (carboxylate + thiolate).[1]

-

Add 2-(2-bromoethyl)pyridine hydrobromide (1.0 equiv).[1]

-

Stir at RT for 12 hours.

-

Workup: Dilute with water, adjust pH to 4, and extract with EtOAc.

Process Visualization

Synthesis Workflow (DOT Diagram)

Caption: Figure 1. Step-by-step workflow for the Thiol-Michael addition synthesis route.

Mechanistic Pathway (DOT Diagram)

Caption: Figure 2. Mechanistic flow of the base-catalyzed Thiol-Michael addition.

References

-

PubChem. 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid (Structural Analog Data). National Library of Medicine.[1] [Link]

-

Org. Synth. General Procedure for Michael Addition of Thiols.[1] Organic Syntheses, Coll.[1] Vol. 10, p. 584 (2004).[1] [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives. Molecules 2020, 25(21), 5183.[1] (Demonstrates pyridine-linker chemistry). [Link][1]

Molecular Interception: Pyridine-Propionic Acid Thioethers as Versatile Pharmacophores

Executive Summary

The pyridine-propionic acid thioether scaffold represents a privileged structural motif in medicinal chemistry, characterized by a pyridine ring linked via a sulfur atom to a propionic acid moiety. This architecture serves as a critical bioisostere for fatty acids and endogenous ligands, allowing it to intercept nuclear receptors and metabolic enzymes with high specificity.

This guide analyzes the biological targets of this pharmacophore, specifically its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist and an anti-inflammatory enzyme modulator . We provide a comprehensive breakdown of the Structure-Activity Relationship (SAR), mechanistic pathways, and self-validating experimental protocols for synthesis and biological assaying.

Structural Activity Relationship (SAR) & Chemical Logic

To understand the biological targets, one must first deconstruct the pharmacophore. The molecule functions as a "molecular mimic" of endogenous lipids but with enhanced metabolic stability and binding affinity.

The Tripartite Architecture

-

The Polar Head (Propionic Acid):

-

Function: Mimics the carboxylate head of fatty acids (e.g., arachidonic acid).

-

Interaction: Forms a critical salt bridge or hydrogen bond network with residues (typically Tyrosine and Histidine) in the Ligand Binding Domain (LBD) of nuclear receptors.

-

-

The Linker (Thioether / Sulfide):

-

Function: Provides a flexible hinge (bond angle ~90-100°) distinct from ether or methylene linkers.

-

Redox Activity: The sulfur atom can act as a metabolic handle (oxidation to sulfoxide/sulfone) or a radical scavenger.

-

-

The Aromatic Tail (Pyridine):

-

Function: Occupies the hydrophobic pocket of the target protein.

-

Electronic Effect: The nitrogen atom allows for pi-stacking interactions and hydrogen bond acceptance, differentiating it from phenyl analogs (fibrates).

-

Visualization: Pharmacophore Logic

Figure 1: The tripartite structure allows for dual-mode binding: ionic anchoring via the acid and hydrophobic insertion via the pyridine ring.

Primary Biological Target: PPAR Modulation

The most authoritative application of pyridine-propionic acid thioethers is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR

Mechanism of Action

The propionic acid tail mimics the endogenous ligands (fatty acids/eicosanoids). Upon binding to the PPAR LBD, the scaffold induces a conformational change that recruits the Retinoid X Receptor (RXR).

-

PPAR

Agonism: Activation leads to the transcription of genes involved in fatty acid -

PPAR

Agonism: Promotes adipocyte differentiation and fatty acid storage, improving insulin sensitivity in peripheral tissues.

Dual Agonism Potential

Unlike "glitazones" (pure PPAR

Visualization: Signaling Pathway

Figure 2: The ligand triggers the formation of the PPAR-RXR heterodimer, driving the transcription of metabolic genes.

Secondary Targets: Enzyme Inhibition

Beyond nuclear receptors, the thioether moiety confers specific inhibitory properties against heme-dependent and redox-sensitive enzymes.

5-Lipoxygenase (5-LOX) Inhibition[2]

-

Relevance: 5-LOX catalyzes the formation of leukotrienes (inflammatory mediators).

-

Mechanism: The pyridine nitrogen can coordinate with the active site iron (

), while the thioether group can act as a reducing agent, preventing the redox cycling necessary for LOX activity. This makes the scaffold a potential candidate for treating asthma and atherosclerosis.

Kinase Modulation (IGF-1R / FGFR)

Recent studies indicate that 3-(pyridin-2-ylthio) derivatives can inhibit receptor tyrosine kinases like IGF-1R and FGFR . The mechanism involves the pyridine ring occupying the ATP-binding hinge region, while the propionic acid tail extends into the solvent-exposed region or interacts with lysine residues.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . The synthesis uses a "Click-like" thiol-ene reaction which is high-yielding and atom-economical.

Protocol A: Synthesis of 3-(Pyridin-2-ylthio)propanoic Acid

Objective: Synthesize the core scaffold via Michael Addition.

Reagents:

-

2-Mercaptopyridine (1.0 eq)

-

Acrylic Acid (1.1 eq) or Ethyl Acrylate (for ester intermediate)

-

Triethylamine (TEA) (Catalytic, 0.1 eq)

-

Solvent: Dichloromethane (DCM) or Water (Green method)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-mercaptopyridine (10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Addition: Add TEA (1 mmol) followed by the dropwise addition of Acrylic Acid (11 mmol) at

. -

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Validation Point: Disappearance of the thiol spot and appearance of a more polar product spot.

-

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted pyridine) and Brine. Dry over

. -

Purification: Recrystallize from Ethanol/Hexane.

-

Yield Expectation: >85%.

-

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the agonist activity of the synthesized compound against PPAR

Materials:

-

HEK293 Cells

-

Plasmids: pSG5-PPAR

(Expression vector), PPRE-Luc (Reporter), pRL-TK (Renilla control). -

Dual-Luciferase Assay System.

Workflow:

-

Seeding: Plate HEK293 cells in 96-well plates (

cells/well). -

Transfection: After 24h, co-transfect with PPAR

plasmid, PPRE-Luc, and pRL-TK using Lipofectamine. -

Treatment: 24h post-transfection, treat cells with:

-

Vehicle (DMSO < 0.1%)

-

Positive Control (Rosiglitazone, 1

M) -

Test Compound (0.1 - 100

M dose response)

-

-

Measurement: Lyse cells after 24h incubation. Measure Firefly and Renilla luminescence.

-

Data Analysis: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate

.

Visualization: Experimental Workflow

Figure 3: A streamlined path from raw materials to biological data generation.

Quantitative Data Summary (Simulated Representative Data)

The following table summarizes typical potency ranges for this scaffold compared to standard drugs, based on literature meta-analysis.

| Target | Compound Class | Efficacy vs. Standard | |

| PPAR | Pyridine-Thioether Acid | ~60% of Fenofibrate | |

| PPAR | Pyridine-Thioether Acid | ~80% of Rosiglitazone | |

| 5-LOX | Pyridine-Thioether | Moderate (vs. Zileuton) | |

| GPR40 | Pyridine-Propionic Acid | Agonist Activity |

References

-

Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Source: PubMed (NIH) URL:[Link]

-

Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Source: PubMed Central (PMC) URL:[Link]

-

Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Source: PubMed URL:[Link]

-

Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Source: ResearchGate URL:[2][3][Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Source: MDPI Molecules URL:[Link]

Sources

Comparison of 2- vs 3-substituted pyridine propionic acid isomers

Title: Positional Isomerism in Pyridine Propionic Acids: A Comparative Technical Guide

Executive Summary:

This technical guide analyzes the physicochemical, synthetic, and pharmacological divergences between 3-(2-pyridyl)propionic acid (2-PPA) and 3-(3-pyridyl)propionic acid (3-PPA) .[1] While sharing an identical molecular formula (

Part 1: Electronic & Physicochemical Profiling[1]

The primary distinction between 2-PPA and 3-PPA lies in the nitrogen lone pair vector relative to the carboxylic acid tail.[1] This geometric isomerism dictates their utility as bioisosteres for phenylpropionic acid.[1]

Vector Analysis and Binding Geometry

In medicinal chemistry, the pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA).

-

2-PPA (Ortho-like): The nitrogen lone pair is positioned

relative to the alkyl side chain.[1] This creates a "clamshell" steric effect where the side chain can fold back toward the nitrogen, potentially creating intramolecular H-bonds or shielding the nitrogen from solvation. -

3-PPA (Meta-like): The nitrogen lone pair is positioned

away from the side chain.[1] This vector is sterically unencumbered, making 3-PPA a superior linker for bridging distant residues in a binding pocket.[1]

Acid-Base Dissociation Constants (pKa)

Understanding the ionization state at physiological pH (7.4) is critical for predicting membrane permeability (LogD). These molecules exist as zwitterions in neutral solution.

| Property | 2-PPA (2-Isomer) | 3-PPA (3-Isomer) | Mechanistic Insight |

| Pyridine N pKa | ~5.8 - 6.0 | ~5.6 - 5.8 | 2-alkyl groups are electron-donating via hyperconjugation, slightly increasing basicity compared to the 3-position.[1] |

| Carboxylic Acid pKa | ~4.6 | ~4.6 | The ethyl spacer effectively insulates the carboxyl group from the ring's electronic effects. |

| Isoelectric Point (pI) | ~5.3 | ~5.2 | At pH 7.4, both exist primarily as the anionic carboxylate/neutral pyridine species. |

| LogP (Neutral) | 0.65 | 0.62 | 2-PPA is slightly more lipophilic due to the shielding of the nitrogen lone pair. |

Part 2: Synthetic Methodologies

The electronic nature of the pyridine ring positions necessitates divergent synthetic strategies. The 2-position is activated for nucleophilic attack but resistant to electrophilic substitution, whereas the 3-position behaves more like a deactivated benzene ring.[1][2]

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways dictated by ring electronics. The 2-position favors condensation via aldehyde intermediates, while the 3-position requires transition-metal catalysis (Heck).[1]

Protocol A: Synthesis of 2-PPA via Knoevenagel Condensation

Rationale: The 2-position allows for easy generation of 2-pyridinecarboxaldehyde, which is highly reactive toward active methylene compounds.[1]

Reagents: 2-Pyridinecarboxaldehyde, Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).

-

Condensation: Dissolve 2-pyridinecarboxaldehyde (100 mmol) and malonic acid (120 mmol) in pyridine (30 mL). Add catalytic piperidine (1 mL).

-

Reflux: Heat to

for 4 hours. Evolution of -

Reduction: The resulting acrylic acid is dissolved in ethanol. Add 10% Pd/C (5 wt%) and stir under

atmosphere (balloon pressure) for 12 hours. -

Isolation: Filter catalyst over Celite. Concentrate filtrate.[1] Recrystallize from Ethanol/Ether.[1]

Protocol B: Synthesis of 3-PPA via Heck Coupling

Rationale: 3-alkylpyridines are difficult to synthesize via Friedel-Crafts due to ring deactivation.[1] Palladium-catalyzed coupling is the industry standard.[1]

Reagents: 3-Bromopyridine, Ethyl Acrylate,

-

Coupling: In a sealed tube, combine 3-bromopyridine (50 mmol), ethyl acrylate (60 mmol),

(2 mol%), phosphine ligand (4 mol%), and -

Heating: Heat to

for 16 hours. Monitor by TLC for disappearance of bromide. -

Hydrolysis: Dilute reaction with water, extract with EtOAc. Evaporate solvent.[1] Treat the ester intermediate with 2M NaOH (aq) at

for 2 hours. -

Workup: Acidify aqueous layer to pH 4.0 with HCl. The zwitterionic product precipitates or is extracted into n-butanol.[1]

Part 3: Drug Design & Metabolic Stability[1]

Metabolic Soft Spots

The positional isomerism significantly alters metabolic clearance (Cl_int).

-

2-PPA Stability: The 2-position is sterically blocked by the alkyl chain.[1] However, the nitrogen is susceptible to N-oxidation by CYPs or FMOs.

-

3-PPA Vulnerability: The 2- and 6-positions on the pyridine ring are open.[1] In 3-PPA, the 6-position is highly susceptible to oxidation by aldehyde oxidase (AOX), converting the pyridine to a pyridone. This is a common "metabolic liability" for 3-substituted pyridines.[1]

Bioisosteric Replacement Strategy

When replacing a phenyl ring with a pyridine ring in a propionic acid scaffold:

-

Select 3-PPA if you require a geometry identical to the phenyl ring (meta-substitution vector) but need to lower LogP (increase solubility).[1]

-

Select 2-PPA if you wish to introduce a specific H-bond acceptor interaction adjacent to the linker, or to disrupt planarity via steric clash with the side chain.[1]

Part 4: Analytical Characterization

Distinguishing these isomers requires careful NMR analysis, particularly of the ring protons.

| Signal (1H NMR, DMSO-d6) | 2-PPA (2-Isomer) | 3-PPA (3-Isomer) |

| Ortho Proton (adj. to N) | Doublet at ~8.5 ppm (1H) | Singlet/Doublet at ~8.4 ppm (1H) AND Doublet at ~8.4 ppm (1H) |

| Ring Coupling Pattern | ABCD system (4 distinct env.)[1] | ABXY system (often overlapping) |

| Methylene (Chain) | Triplets, typically shielded | Triplets, slightly deshielded |

References

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.[1][3]

-

Charette, A. B. (2010).[3] Pyridine and Pyridine Derivatives: Synthesis and Applications. American Chemical Society.[1]

-

Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides.[1][4][5] Organic Reactions.[1][3][4][5][6][7][8][9][10]

-

PubChem Database. (2024). Compound Summary: 3-(3-Pyridyl)propionic acid.[1][9][11] National Library of Medicine.

-

Dalvie, D., et al. (2010).[3] Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics.

Sources

- 1. 3-(3-Pyridyl) Propionic Acid - CAS - 3724-19-4 | Axios Research [axios-research.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. 3-Pyridinepropionic acid | 3724-19-4 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(3-Pyridyl)propionic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid as a Bidentate Ligand

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid as a versatile bidentate ligand in coordination chemistry. This guide details a proposed synthesis of the ligand, a general protocol for the preparation of its metal complexes, and extensive characterization methodologies. Furthermore, potential applications in catalysis and bioinorganic chemistry are discussed, drawing parallels from existing literature on analogous pyridyl-thioether-carboxylate systems. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices.

Introduction: The Potential of Pyridyl-Thioether-Carboxylate Ligands

Hybrid ligands incorporating distinct donor moieties have become a cornerstone in the design of functional metal complexes. The combination of a soft thioether sulfur donor, a borderline pyridine nitrogen donor, and a hard carboxylate oxygen donor within a single molecular framework offers a unique platform for tuning the electronic and steric properties of metal centers. 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid is a prime example of such a ligand, offering a bidentate N,S or N,O chelation mode, or potentially a tridentate N,S,O coordination. The flexible ethyl-propionic backbone allows for the formation of stable five- or six-membered chelate rings, a favorable arrangement in coordination chemistry.

The presence of both a thioether and a carboxylate group imparts a degree of ambivalence to the ligand's coordination behavior, which can be exploited to access a variety of coordination geometries and metal oxidation states. The acidity of the carboxylic acid provides a handle for pH-dependent coordination and the potential for forming polynuclear structures. This versatility makes metal complexes of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid promising candidates for applications in catalysis, bioinorganic modeling, and materials science.

Ligand Synthesis: A Proposed Protocol

Proposed Synthetic Route

The proposed reaction is a base-catalyzed conjugate addition. A catalytic amount of a non-nucleophilic base is sufficient to deprotonate the thiol, generating a thiolate nucleophile that readily attacks the electron-deficient β-carbon of the vinyl group in 2-vinylpyridine.

Caption: Proposed synthesis of the target ligand.

Detailed Experimental Protocol

Materials:

-

2-Vinylpyridine (97%)

-

2-Mercaptopropionic acid (99%)

-

Triethylamine (TEA) (99.5%)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylpyridine (10.5 g, 0.1 mol) in 100 mL of anhydrous THF.

-

To this solution, add 2-mercaptopropionic acid (10.6 g, 0.1 mol).

-

Add a catalytic amount of triethylamine (0.2 mL).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in 150 mL of diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid.

Expected Yield: 70-85%

Characterization of the Ligand:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, a triplet for the methylene group adjacent to the pyridine, a triplet for the methylene group adjacent to the sulfur, a quartet for the methine proton of the propionic acid moiety, and a doublet for the methyl group. |

| ¹³C NMR | Resonances for the pyridyl carbons, the two methylene carbons, the methine carbon, the methyl carbon, and the carboxylic acid carbon. |

| FT-IR (cm⁻¹) | A broad O-H stretch around 3000 cm⁻¹, a C=O stretch around 1710 cm⁻¹, and characteristic C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺. |

Synthesis of Metal Complexes: A General Protocol

The synthesized ligand can be used to prepare a wide range of metal complexes. The following is a general protocol for the synthesis of a metal(II) complex.

General Reaction Scheme

Caption: General synthesis of a metal complex.

Detailed Experimental Protocol for a Copper(II) Complex

Materials:

-

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid (0.42 g, 2 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

-

In a separate flask, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of methanol.

-

Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

-

Reflux the resulting solution for 4 hours. A color change should be observed, indicating complex formation.

-

Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization or precipitation.

-

Wash the collected solid with cold methanol and then with diethyl ether.

-

Dry the product in a vacuum oven.

Expected Product: A colored, crystalline solid. The exact stoichiometry (e.g., [Cu(L)₂] or [Cu(L)(OAc)]) will depend on the reaction conditions and the coordination preference of the metal.

Characterization of the Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Information Gained |

| Elemental Analysis | Confirms the empirical formula and the metal-to-ligand ratio. |

| FT-IR Spectroscopy | Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center. Changes in the pyridine ring vibrations also indicate coordination. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry.[2] |

| ¹H NMR Spectroscopy | For diamagnetic complexes, shifts in the ligand proton signals upon coordination can confirm binding. Paramagnetic complexes may show broadened or shifted signals.[3] |

| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in assigning the oxidation state and spin state of the metal ion. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |

Visualization of Ligand Coordination

The ligand can coordinate to a metal center in a bidentate fashion, utilizing the pyridine nitrogen and the thioether sulfur.

Caption: Bidentate N,S coordination of the ligand.

Potential Applications

Based on the chemistry of related pyridyl-thioether and pyridyl-carboxylate complexes, several potential applications for metal complexes of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid can be envisioned.

Homogeneous Catalysis

The ability of the thioether sulfur to reversibly bind to a metal center can be exploited in catalysis.[3] The hemilabile nature of the thioether linkage can open up a coordination site for substrate binding during a catalytic cycle. Ruthenium and rhodium complexes, for example, could be investigated for their activity in hydrogenation, transfer hydrogenation, and oxidation reactions.

Bioinorganic Chemistry and Drug Development

The presence of biologically relevant donor atoms (N, S, O) makes these complexes interesting for bioinorganic modeling studies. For instance, they could be used to mimic the active sites of metalloenzymes that feature histidine and cysteine or methionine residues in their coordination sphere. Furthermore, the ligand and its complexes could be screened for their antimicrobial or anticancer activities, as many metal complexes exhibit enhanced biological activity compared to the free ligands.

Materials Science

The carboxylate functionality allows for the construction of coordination polymers and metal-organic frameworks (MOFs).[4] By judicious choice of metal ions and reaction conditions, it may be possible to synthesize materials with interesting structural motifs and properties, such as porosity, luminescence, or magnetism.

Experimental Workflow for Evaluating Catalytic Activity

The following diagram illustrates a general workflow for screening the catalytic activity of a newly synthesized metal complex in a model reaction, such as the transfer hydrogenation of a ketone.

Caption: Workflow for catalytic activity screening.

Conclusion

2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid represents a highly promising, yet underexplored, bidentate ligand for the synthesis of novel metal complexes. This application note provides a foundational guide for its synthesis, the preparation of its metal complexes, and their comprehensive characterization. The proposed protocols, grounded in established chemical principles, offer a clear path for researchers to begin exploring the coordination chemistry and potential applications of this versatile ligand. The unique combination of donor atoms and structural flexibility suggests that its metal complexes will exhibit a rich and diverse range of properties, with potential impacts in catalysis, bioinorganic chemistry, and materials science.

References

-

Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. PMC. Available at: [Link]

-

Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics. Available at: [Link]

-

Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties. CrystEngComm. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

-

Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available at: [Link]

-

Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. PMC. Available at: [Link]

-

Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. MDPI. Available at: [Link]

-

Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. ResearchGate. Available at: [Link]

- Thiol-containing dual cure polymers and methods using same. Google Patents.

-

Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI. Available at: [Link]

-

Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. Available at: [Link]

-

Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. Available at: [Link]

-

Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. Available at: [Link]

-

Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. NSF Public Access Repository. Available at: [Link]

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. Available at: [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. Available at: [Link]

-

Conjugate Addition of Thiols. Wordpress. Available at: [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nu- cleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available at: [Link]

- Process for the preparation of 2-aryl propionic acids. Google Patents.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

- Preparation method of 2-mercaptopropionic acid. Google Patents.

-

2-(2-Pyridin-2-ylethoxy)propanoic acid. PubChem. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF 2-MERCAPTOTHIAZOLE-PROPIONIC ACID DERIVATIVES OF BIOLOGICAL INTEREST. TSI Journals. Available at: [Link]

-

Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic acid-activated forms, and the divergent synthesis of four generations of aliphatic polyamide dendrimers containing ethylenediamine (EDA) core. ResearchGate. Available at: [Link]

-

2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid. PubChem. Available at: [Link]

Sources

- 1. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 2. CN1931836A - Preparation method of 2-mercaptopropionic acid - Google Patents [patents.google.com]

- 3. (a) Reversible thio-Michael addition[52] and (b) thiol-vinyl sulfide carbonyl exchange[53] [gngfzxb.ecust.edu.cn]

- 4. Metal–organic frameworks with pyridyl- and carboxylate-containing ligands: syntheses, structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Application Note: Crystal Growth Architectures for Pyridine-Thioether Coordination Polymers

Executive Summary

This guide details the synthesis and crystal growth of coordination polymers (CPs) utilizing pyridine-thioether hybrid ligands. These ligands bridge the "hard/borderline" character of pyridine nitrogen and the "soft" character of thioether sulfur, creating unique challenges in controlling coordination modes. This document provides high-fidelity protocols for Liquid-Liquid Diffusion (Layering) and Solvothermal Synthesis , grounded in Hard-Soft Acid-Base (HSAB) theory. It is designed for researchers requiring single-crystal quality samples for X-ray diffraction (SC-XRD) and drug delivery scaffold evaluation.

Strategic Foundation: HSAB & Ligand Design

The successful growth of pyridine-thioether CPs relies on manipulating the kinetic competition between the N-donor and S-donor sites.

-

Pyridine (N-donor): Borderline base. Binds readily to transition metals (Cu²⁺, Zn²⁺, Ni²⁺) and soft metals (Ag⁺).

-

Thioether (S-donor): Soft base. Shows high affinity for soft acids (Ag⁺, Au⁺, Cu⁺) but weak affinity for hard acids.

Design Insight: In Ag(I) systems, the Ag-N bond is often kinetically favored, while the Ag-S bond provides thermodynamic stability and structural flexibility. To grow X-ray quality crystals, one must slow down the initial Ag-N coordination to allow the weaker Ag-S interactions to direct the final topology.

Visualizing the Coordination Logic

The following diagram illustrates the competitive binding pathways and the decision matrix for method selection.

Figure 1: Decision matrix for selecting crystal growth methodology based on kinetic requirements.

Protocol A: Liquid-Liquid Diffusion (Layering)

Objective: To grow high-quality single crystals by controlling the diffusion rate of the metal and ligand solutions at ambient temperature. This method is the "Gold Standard" for obtaining SC-XRD suitable specimens.

Materials

-

Ligand: Pyridine-thioether derivative (e.g., 1,2-bis(4-pyridylthio)ethane).

-

Metal Salt: AgClO₄, AgBF₄, or CuI (anion choice affects topology).

-

Solvents: Methanol (MeOH), Acetonitrile (MeCN), Water, Dichloromethane (DCM).

-

Vessel: Narrow borosilicate glass tubes (4mm or 5mm NMR tubes recommended).

Step-by-Step Methodology

-

Density Analysis (Critical Step):

-

Determine the density of your precursor solutions.

-

Rule: The denser solution must be at the bottom.

-

Common Setup: DCM (Ligand) at bottom (

) // MeOH (Buffer) // MeOH/H₂O (Metal) at top (

-

-

Bottom Layer Preparation:

-

Dissolve 0.05 mmol of ligand in 2 mL of the high-density solvent (e.g., DCM or CHCl₃).

-

Filter through a 0.45 µm PTFE syringe filter into the culture tube.

-

Self-Validating Check: The solution must be optically clear. Any turbidity will act as nucleation sites, resulting in microcrystalline powder rather than single crystals.

-

-

Buffer Layer Addition:

-

Carefully pipette 1 mL of pure solvent (or a 1:1 mix of top/bottom solvents) down the side of the tube.

-

Technique: Use a long-needle syringe. Touch the tip to the glass wall just above the bottom layer meniscus. Dispense at

. -

Purpose: This creates a "dead zone" that delays mixing, ensuring low supersaturation.

-

-

Top Layer Addition:

-

Dissolve 0.05 mmol of metal salt in 2 mL of the low-density solvent (e.g., MeOH or EtOH).

-

Layer this gently on top of the buffer layer.

-

-

Incubation:

-

Seal the tube with Parafilm (poke 1 small hole if slow evaporation is also desired, otherwise seal tight).

-

Place in a vibration-free environment (e.g., a heavy stone bench or sand bath) in the dark.

-

Timeframe: 3 days to 3 weeks.

-

Workflow Diagram: The Layering Interface

Figure 2: Schematic of the tri-layer diffusion setup. The buffer zone is critical for regulating the reaction rate.

Protocol B: Solvothermal Synthesis

Objective: To access thermodynamically stable phases or polymerize insoluble precursors using high pressure and temperature.

Materials

-

Vessel: 23 mL Teflon-lined stainless steel autoclave.

-

Oven: Programmable convection oven.

-

Solvents: DMF, DEF, or H₂O/EtOH mixtures.

Step-by-Step Methodology

-

Precursor Mixing:

-

Combine Metal Salt (0.1 mmol) and Ligand (0.1 mmol) in the Teflon liner.

-

Add solvent (e.g., 6 mL DMF).

-

Fill Factor: Ensure the total volume is 30-60% of the liner capacity. <30% may not generate enough pressure; >70% risks rupture.

-

-

Homogenization:

-

Sonicate the mixture for 10 minutes. It does not need to be fully dissolved, but large chunks should be broken up.

-

-

Thermal Profile (The "Ramp"):

-

Seal the autoclave tightly.

-

Heating: Ramp to 120-160°C over 2 hours.

-

Hold: Maintain temperature for 48-72 hours.

-

Cooling (Critical): Cool to Room Temperature (RT) at a rate of 2-5°C/hour .

-

Causality: Rapid cooling ("quenching") traps kinetic defects and yields powder. Slow cooling allows the system to anneal into large, defect-free crystals.

-

-

Harvesting:

-

Filter the mother liquor. Wash crystals with fresh solvent (e.g., DMF then EtOH).

-

Self-Validating Check: Examine crystals under a microscope. If they are opaque or cracked, the cooling rate was likely too fast or solvent loss occurred during cooling.

-

Data Presentation & Troubleshooting

Method Comparison Table

| Feature | Layering (Diffusion) | Solvothermal | Direct Mixing |

| Kinetic Control | High (Slow diffusion) | Low (Thermodynamic) | Very Low |

| Crystal Quality | Excellent (SC-XRD) | Good to Excellent | Poor (Powder) |

| Yield | Low to Medium | High | High |

| Thermal Risk | Low (Good for labile ligands) | High (Ligand may degrade) | Low |

| Oxidation Risk | Low (if sealed) | Medium (S | Medium |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Immediate Precipitation | Concentration too high; "Shock" mixing. | Dilute precursors by 50%. Increase buffer layer volume. |

| No Crystals (2 weeks) | Concentration too low; Solvents too similar. | Increase concentration. Allow slight evaporation (poke hole in film). |

| Black Precipitate (Ag systems) | Oxidation of Ag(I) to Ag(0) or Sulfide formation. | Exclude light (wrap tube in foil). Degas solvents with N₂. |

| Opaque/Cracked Crystals | Solvent loss or rapid cooling. | Check seal integrity. Slow down cooling ramp (Solvothermal). |

References

-

HSAB Theory & Design

-

Pyridine-Thioether Ligand Synthesis & Ag(I)

-

Wang, J. G., et al. (2012). A series of silver(I) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand.[6] CrystEngComm.

-

-

General Layering & Diffusion Techniques

- Spingler, B., et al. (2012).

-

Solvothermal Synthesis Protocols

- Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. HSAB theory - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. A series of silver(i) coordination polymers of a new linear 4-((pyridin-4-ylthio)methyl)pyridine ligand: the role of organic and inorganic anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

pH-dependent solubility adjustments for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Application Note: pH-Dependent Solubility Optimization for 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Executive Summary

This guide details the solubility profiling and solution preparation of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid .[1][2] Due to its amphoteric nature containing both a basic pyridine ring and an acidic carboxyl tail, this molecule exhibits a U-shaped solubility profile with a critical "solubility minimum" (isoelectric point) near pH 5.0.[2][3]

Researchers frequently encounter precipitation when diluting DMSO stocks into neutral or slightly acidic buffers.[1][2][3] This note provides a self-validating protocol to determine the precise solubility window and offers formulation strategies to ensure assay reproducibility.

Physicochemical Characterization

To manipulate the solubility of this compound, one must understand its ionization states.[2][3] The molecule consists of three key motifs:[2][3][4]

-

Pyridin-2-yl: A weak base (Conjugate Acid

).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Propionic Acid: A weak acid (

).[1][2][3][5] -

Ethylsulfanyl Linker: A thioether bridge that modulates lipophilicity (

) but does not ionize in the physiological range.[1][2][3]

The Isoelectric Trap (pI)

Because the

-

pH < 4.0: Pyridine is protonated (

).[1] Molecule is Cationic (+1).[1][2][3] High Solubility. -

pH > 6.0: Acid is deprotonated (

).[1][2] Molecule is Anionic (-1).[1][2][3] High Solubility. -

pH 4.5 – 5.5: The molecule approaches its Isoelectric Point (pI

5.0). Here, the net charge is zero (Zwitterionic or Neutral).[2][3] Lattice energy dominates solvation energy, leading to rapid precipitation .[2][3]

Visualization: Ionization & Solubility Profile

Protocol: Determination of pH-Solubility Profile

Objective: Empirically define the "Safe Zones" for your specific batch of compound. Required Materials:

-

Universal Buffer (Citrate-Phosphate-Borate system, pH 2–10)[1][2]

-

UV-Vis Spectrophotometer (or HPLC)[1]

-

0.22 µm PVDF Syringe Filters[1]

Step-by-Step Procedure

-

Preparation of Supersaturated Stock:

-

The "Crash-Out" Titration:

-

Prepare 5 microcentrifuge tubes containing 900 µL of buffer at pH 3.0, 4.5, 5.0, 5.5, and 7.4.

-

Spike 100 µL of the Acidic Stock into each tube. Vortex immediately for 30 seconds.[1][2][3]

-

Observation: The tubes at pH 4.5, 5.0, and 5.5 will likely turn cloudy (precipitate).[3] The pH 3.0 and 7.4 tubes should remain clear.[1][2][3]

-

-

Equilibration & Separation:

-

Quantification:

Formulation Strategies for Assay Use

For biological assays, you cannot use 0.1 M HCl.[2][3] You must formulate a concentrated stock that remains stable upon dilution into physiological buffer (pH 7.4).[1][2][3]

Strategy A: The "Base-Shift" Method (Recommended)

Since the target assay pH is usually 7.4, approaching from the basic side prevents passing through the dangerous pH 5.0 zone.

-

Weigh the target amount of solid.

-

Dissolve in 1.0 equivalent of NaOH (or 0.1 M NaOH if exact stoichiometry is difficult).

-

Dilute this stock directly into your pH 7.4 assay buffer.

Strategy B: The DMSO "Rapid Dilution"

If organic solvent is permissible:

-

Dissolve solid in 100% DMSO to 10-50 mM.

-

Critical Step: When diluting into aqueous buffer, ensure the buffer pH is > 6.5 .[2][3]

Workflow Diagram: Stock Preparation Decision Tree

Stability & Storage Considerations

-

Thioether Oxidation: The "ethylsulfanyl" linker contains a sulfur atom susceptible to oxidation into sulfoxide (

) or sulfone (-

Protocol: Always use degassed buffers or include a mild antioxidant (e.g., 0.1 mM EDTA or Ascorbic Acid) if the compound is in solution for >24 hours.[2]

-

-

Storage: Store dry powder at -20°C. Store DMSO stocks at -20°C, protected from light and moisture.

-

Re-Validation: If a stored DMSO stock turns cloudy upon warming to room temperature, do not heat. Add a small aliquot (1-2 µL) of 1 M NaOH to re-ionize any aggregated species.[1][2][3]

References

-

Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pH-solubility profiles). [1][2]

-

Bergström, C. A., et al. (2016).[2][3] Early pharmaceutical profiling to predict oral drug absorption.[1][2][3] European Journal of Pharmaceutical Sciences.[1][2][3] (Methodology for solubility assays).

-

Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Explains the counter-ion strategy used in Method A).

-

PubChem Compound Summary. (2023). Pyridine pKa and Properties.[1][2][3][8][9] National Library of Medicine.[1][2][3]

Sources

- 1. 2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid | C10H14N2O2S | CID 294590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. fiveable.me [fiveable.me]

- 6. echemi.com [echemi.com]

- 7. Propionic acid | 79-09-4 [chemicalbook.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid

Welcome to the technical support guide for the purification of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid via recrystallization. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to achieve high purity of this target molecule. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Part 1: Foundational Principles & Initial Assessment

This section addresses the critical thinking that precedes a successful recrystallization. Understanding the physicochemical properties of your molecule is the first step toward a rational purification strategy.

Q1: What structural features of 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid influence its recrystallization behavior?

A1: The molecule possesses three key functional groups that dictate its solubility and interactions:

-

Pyridine Ring: A basic, aromatic heterocycle that can participate in hydrogen bonding and polar interactions.

-

Carboxylic Acid: An acidic group capable of strong hydrogen bonding, both as a donor and acceptor. This group also allows for salt formation, though that is not the focus of this guide.

-

Thioether Linkage: A polarizable sulfur atom that contributes to the molecule's overall polarity.

The combination of these groups gives the molecule a distinct polar character. Therefore, the choice of solvent must account for these potential interactions. A rule of thumb is that solvents with functional groups similar to the compound often prove to be good solubilizers.[1]

Q2: How do I select an optimal solvent system without prior solubility data?

A2: A systematic solvent screening is essential. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[2][3] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[2]

A logical screening approach involves testing micro-quantities (~20-50 mg) of your crude material against a panel of solvents with varying polarities.

Experimental Protocol: Microscale Solvent Screening

-

Place a small, known amount of crude 2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid into several test tubes.

-

To each tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Agitate and observe solubility.

-

If the compound is insoluble at room temperature, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[4] Record the approximate volume.

-

Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Table

| Solvent | Polarity Index | Structure | Solubility (Cold, 25°C) | Solubility (Hot, BP) | Observations on Cooling |

| Water | 10.2 | H₂O | Record I, SS, or S | Record I, SS, or S | e.g., Heavy ppt, fine needles, oils out, no crystals |

| Ethanol | 5.2 | CH₃CH₂OH | Record I, SS, or S | Record I, SS, or S | |

| Acetone | 5.1 | CH₃COCH₃ | Record I, SS, or S | Record I, SS, or S | |

| Ethyl Acetate | 4.4 | CH₃COOCH₂CH₃ | Record I, SS, or S | Record I, SS, or S | |

| Toluene | 2.4 | C₆H₅CH₃ | Record I, SS, or S | Record I, SS, or S | |

| Hexanes | 0.1 | C₆H₁₄ | Record I, SS, or S | Record I, SS, or S | |

| (I = Insoluble, SS = Slightly Soluble, S = Soluble) |

Part 2: Standard Recrystallization Workflow

Based on your solvent screening, you can proceed with a full-scale purification. The following workflow is a self-validating system with clear checkpoints.

Visualization: Recrystallization General Workflow

Caption: A step-by-step workflow for the recrystallization process.

Experimental Protocol: Single-Solvent Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue adding hot solvent in small increments until the solid is completely dissolved.[5] It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[4]

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) or colored impurities (requiring charcoal treatment) are present, perform a hot gravity filtration.[6] To prevent premature crystallization, use a pre-heated funnel and flask and add a slight excess of hot solvent (~5-10%) before filtering.

-

Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7] Rapid cooling can trap impurities.

-

Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent. The final purity should be assessed by melting point determination and/or HPLC analysis.

Part 3: Troubleshooting Guide & FAQs

Even with a well-designed protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q3: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how do I resolve it?